Pyridinium, 1-(((3-(cyclohexylcarbonyl)pyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)-, diiodide
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Overview
Description
The compound “HGG 42” is a bis-pyridinium salt known for its therapeutic properties, particularly in the context of organophosphate poisoning. It is chemically identified as Pyridinium, 1-(((3-(cyclohexylcarbonyl)pyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)-, diiodide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HGG 42 involves the reaction of pyridinium derivatives with specific reagents under controlled conditions. The process typically includes the following steps:
Formation of Pyridinium Intermediate: The initial step involves the preparation of a pyridinium intermediate by reacting pyridine with an appropriate alkylating agent.
Cyclohexylcarbonyl Addition: The intermediate is then reacted with cyclohexylcarbonyl chloride to introduce the cyclohexylcarbonyl group.
Methoxymethylation: The resulting compound undergoes methoxymethylation using methoxymethyl chloride.
Hydroxyimino Formation:
Industrial Production Methods
Industrial production of HGG 42 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
HGG 42 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert HGG 42 into its reduced forms, often involving hydrogenation.
Substitution: The pyridinium ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium oxides, while reduction can produce pyridinium hydrides.
Scientific Research Applications
HGG 42 has been extensively studied for its applications in various scientific fields:
Toxicology: The compound is valuable in toxicological studies to understand the mechanisms of organophosphate toxicity and develop antidotes.
Chemistry: HGG 42 serves as a model compound in studying pyridinium chemistry and its reactivity.
Biology: Research on HGG 42 includes its effects on biological systems, particularly its interaction with enzymes and cellular pathways.
Mechanism of Action
The mechanism of action of HGG 42 involves its interaction with cholinesterase enzymes. The compound reactivates these enzymes by binding to the active site and displacing the organophosphate inhibitor. This process restores the normal function of cholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The molecular targets include the active sites of acetylcholinesterase and butyrylcholinesterase enzymes.
Comparison with Similar Compounds
Similar Compounds
HGG 12: Another bis-pyridinium salt with similar therapeutic properties but different structural features.
Atropine: A well-known antidote for organophosphate poisoning, often used in combination with HGG 42 for enhanced efficacy.
Benactyzine: Another cholinolytic agent used in conjunction with HGG 42 for treating organophosphate poisoning.
Uniqueness of HGG 42
HGG 42 is unique due to its dual functionality as both a reactivator of cholinesterase and a protective agent against organophosphate toxicity. Its specific chemical structure allows for effective interaction with cholinesterase enzymes, making it a valuable compound in medical and toxicological applications.
Properties
CAS No. |
65320-92-5 |
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Molecular Formula |
C20H25I2N3O3 |
Molecular Weight |
609.2 g/mol |
IUPAC Name |
cyclohexyl-[1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-3-yl]methanone;diiodide |
InChI |
InChI=1S/C20H24N3O3.2HI/c24-20(17-7-2-1-3-8-17)18-9-6-11-22(14-18)15-26-16-23-12-5-4-10-19(23)13-21-25;;/h4-6,9-14,17H,1-3,7-8,15-16H2;2*1H/q+1;;/p-1 |
InChI Key |
RDBMYWFOYBVFPS-UHFFFAOYSA-M |
Isomeric SMILES |
C1CCC(CC1)C(=O)C2=C[N+](=CC=C2)COC[N+]3=CC=CC=C3/C=N/O.[I-].[I-] |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C[N+](=CC=C2)COC[N+]3=CC=CC=C3C=NO.[I-].[I-] |
Origin of Product |
United States |
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